ZL006
ZL006
ZL006 is an inhibitor of the protein-protein interaction between neuronal nitric oxide synthase (nNOS) and postsynaptic density protein-95 (PSD-95). It inhibits NMDA-induced lactate dehydrogenase release (IC50 = 0.082 µM), as well as glutamate and glycine-induced, NMDA receptor-dependent production of nitric oxide (NO), in primary mouse neurons. ZL006 (1.5 mg/kg) prevents ischemia-induced increases in nNOS-PSD-95 complex formation in cortices isolated from a mouse model of ischemia-reperfusion injury induced by middle cerebral artery occlusion (MCAO). It reduces infarct size and increases survival in the same model. ZL006 suppresses mechanical and cold allodynia in a mouse model of neuropathic pain induced by paclitaxel.
ZL006 is a PSD95-nNOS protein-protein interaction inhibitor. ZL006 (EC50: 12.88 μM) directly inhibited binding of purified PSD95 and nNOS proteins in AlphaScreen without altering binding of PSD95 to ErbB4. ZL006 preferentially suppressed phase 2A pain behavior in the formalin test and suppressed allodynia induced by intraplantar complete Freund's adjuvant administration. Disrupting PSD95-nNOS protein-protein interactions is effective in attenuating pathological pain without producing unwanted side effects (i.e. motor ataxia) associated with NMDAR antagonists. (
ZL006 is a PSD95-nNOS protein-protein interaction inhibitor. ZL006 (EC50: 12.88 μM) directly inhibited binding of purified PSD95 and nNOS proteins in AlphaScreen without altering binding of PSD95 to ErbB4. ZL006 preferentially suppressed phase 2A pain behavior in the formalin test and suppressed allodynia induced by intraplantar complete Freund's adjuvant administration. Disrupting PSD95-nNOS protein-protein interactions is effective in attenuating pathological pain without producing unwanted side effects (i.e. motor ataxia) associated with NMDAR antagonists. (
Brand Name:
Vulcanchem
CAS No.:
1181226-02-7
VCID:
VC0547834
InChI:
InChI=1S/C14H11Cl2NO4/c15-8-3-7(13(19)11(16)4-8)6-17-9-1-2-10(14(20)21)12(18)5-9/h1-5,17-19H,6H2,(H,20,21)
SMILES:
C1=CC(=C(C=C1NCC2=C(C(=CC(=C2)Cl)Cl)O)O)C(=O)O
Molecular Formula:
C14H11Cl2NO4
Molecular Weight:
328.1 g/mol
ZL006
CAS No.: 1181226-02-7
Cat. No.: VC0547834
Molecular Formula: C14H11Cl2NO4
Molecular Weight: 328.1 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | ZL006 is an inhibitor of the protein-protein interaction between neuronal nitric oxide synthase (nNOS) and postsynaptic density protein-95 (PSD-95). It inhibits NMDA-induced lactate dehydrogenase release (IC50 = 0.082 µM), as well as glutamate and glycine-induced, NMDA receptor-dependent production of nitric oxide (NO), in primary mouse neurons. ZL006 (1.5 mg/kg) prevents ischemia-induced increases in nNOS-PSD-95 complex formation in cortices isolated from a mouse model of ischemia-reperfusion injury induced by middle cerebral artery occlusion (MCAO). It reduces infarct size and increases survival in the same model. ZL006 suppresses mechanical and cold allodynia in a mouse model of neuropathic pain induced by paclitaxel. ZL006 is a PSD95-nNOS protein-protein interaction inhibitor. ZL006 (EC50: 12.88 μM) directly inhibited binding of purified PSD95 and nNOS proteins in AlphaScreen without altering binding of PSD95 to ErbB4. ZL006 preferentially suppressed phase 2A pain behavior in the formalin test and suppressed allodynia induced by intraplantar complete Freund's adjuvant administration. Disrupting PSD95-nNOS protein-protein interactions is effective in attenuating pathological pain without producing unwanted side effects (i.e. motor ataxia) associated with NMDAR antagonists. ( |
|---|---|
| CAS No. | 1181226-02-7 |
| Molecular Formula | C14H11Cl2NO4 |
| Molecular Weight | 328.1 g/mol |
| IUPAC Name | 4-[(3,5-dichloro-2-hydroxyphenyl)methylamino]-2-hydroxybenzoic acid |
| Standard InChI | InChI=1S/C14H11Cl2NO4/c15-8-3-7(13(19)11(16)4-8)6-17-9-1-2-10(14(20)21)12(18)5-9/h1-5,17-19H,6H2,(H,20,21) |
| Standard InChI Key | RTEYSQSXRFVKTJ-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1NCC2=C(C(=CC(=C2)Cl)Cl)O)O)C(=O)O |
| Canonical SMILES | C1=CC(=C(C=C1NCC2=C(C(=CC(=C2)Cl)Cl)O)O)C(=O)O |
| Appearance | Solid powder |
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